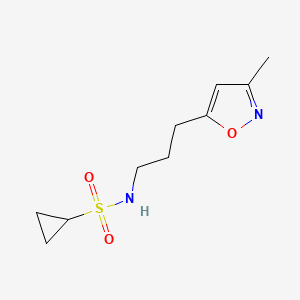

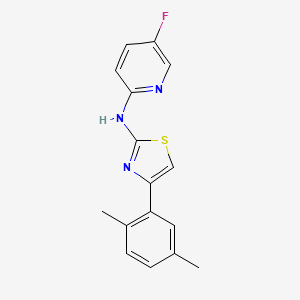

N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-fluorophenyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-fluorophenyl)methanesulfonamide, also known as DMS-114, is a small molecule inhibitor that has shown promising results in various scientific research applications. This compound has been studied for its potential therapeutic use in cancer treatment due to its ability to inhibit the growth of cancer cells.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

One area of application involves the synthesis of novel compounds and the analysis of their crystal structures. For example, the synthesis of derivatives such as n-propyl-4-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino] benzoate has been reported, with detailed structural determination via single-crystal X-ray diffraction, highlighting the compound's boat-like conformation and conjugated systems formed within different planes of the molecule (Wu Juna, 2003).

Interaction with Biological Molecules

Research has also focused on the interaction of related compounds with biological molecules. For instance, the binding interactions of p-hydroxycinnamic acid derivatives with bovine serum albumin (BSA) have been investigated, demonstrating the potential of these compounds to bind to proteins and affect their conformational states. This research provides insights into the molecular recognition and interaction mechanisms of these compounds (Fa-Yan Meng et al., 2012).

Catalytic Applications and Chemical Reactivity

Another significant area of application is in catalysis and chemical reactivity. Studies have explored the catalytic asymmetric addition to cyclic N-acyl-iminium, facilitating access to sulfone-bearing contiguous quaternary stereocenters. This research demonstrates the utility of related compounds in synthesizing biologically relevant structures with high stereoselectivity, underscoring their importance in organic synthesis and medicinal chemistry (V. Bhosale et al., 2022).

Inhibition of Enzymatic Activity

The inhibition of human carbonic anhydrase isozymes by sulfonamide derivatives has been studied, with certain derivatives showing potent inhibitory effects. This research highlights the potential therapeutic applications of these compounds in designing inhibitors for specific enzymes, contributing to the development of new drugs (Yusuf Akbaba et al., 2014).

Propriétés

IUPAC Name |

N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-fluorophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3O4S/c1-20-12-11(7-15-13(16-12)21-2)17-22(18,19)8-9-3-5-10(14)6-4-9/h3-7,17H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVMYULDKZVXSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1NS(=O)(=O)CC2=CC=C(C=C2)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(sec-butyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2376486.png)

![9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-[3-(2-Oxopiperidin-1-YL)phenyl]quinoline-8-sulfonamide](/img/structure/B2376490.png)

![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2376491.png)

![5-Bromo-2-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2376496.png)

![Ethyl 5-(2,3-dimethoxybenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2376497.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2376498.png)